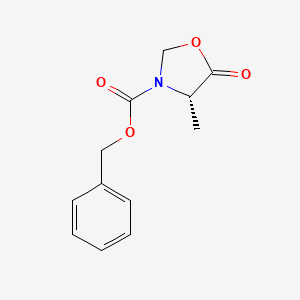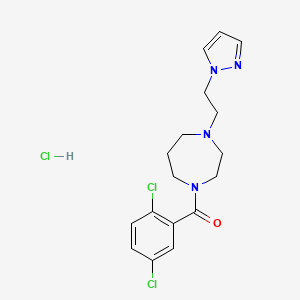
Ethyl 2-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate
Overview
Description
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Design and Synthesis of Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share structural similarities with Ethyl 2-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, have been investigated for their potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Synthesis and Insecticidal Activity
Research has also focused on synthesizing various heterocycles incorporating a thiadiazole moiety, akin to the core structure of Ethyl 2-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, to evaluate their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These studies have led to the development of compounds with potential application in agricultural pest management (Fadda et al., 2017).
Crystal Structure Analysis
The crystal structure of related compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined, providing insights into their molecular geometry and potential interactions in biological systems. This structural information is crucial for understanding the compound's reactivity and for designing derivatives with enhanced biological or chemical properties (DyaveGowda et al., 2002).
Development of Novel Heterocyclic Compounds
Ethyl 2-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate serves as a precursor in the synthesis of a wide range of heterocyclic compounds, including those with antibacterial, antifungal, and insecticidal activities. These compounds are synthesized through various chemical reactions and evaluated for their potential applications in medicine and agriculture (Parameshwarappa et al., 2009).
Mechanism of Action
Future Directions
The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis . Therefore, Ethyl 2-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate and similar compounds could be of interest in future research.
properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-21-13(20)8-16-12(19)9-22-15-17-14(18-23-15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHFUKRICUAKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331615 | |
| Record name | ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
CAS RN |
864917-45-3 | |
| Record name | ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid](/img/structure/B2612838.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide](/img/structure/B2612842.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2612845.png)

![Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2612849.png)



![ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2612854.png)

![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)
![2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2612858.png)